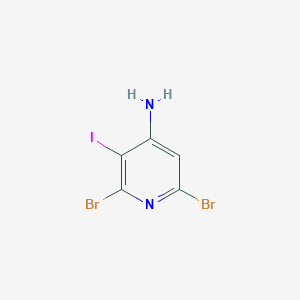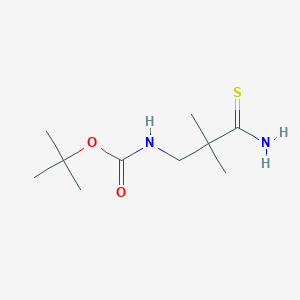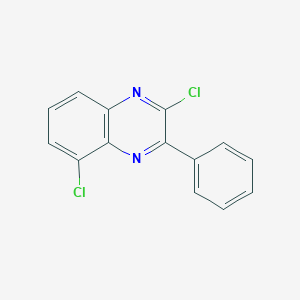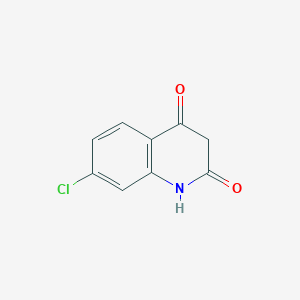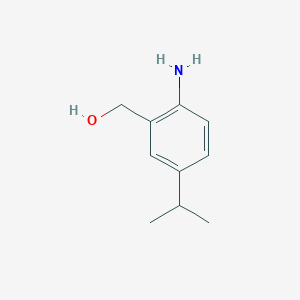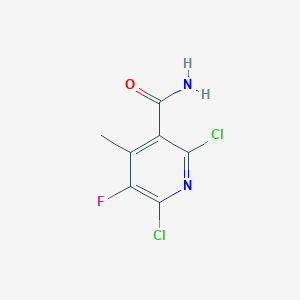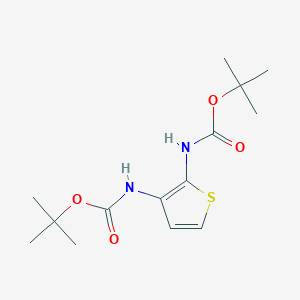
N2,N3-Di-Boc-thiophene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N3-Di-Boc-thiophene-2,3-diamine is a chemical compound with the molecular formula C14H22N2O4S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms at positions 2 and 3 of the thiophene ring. This compound is primarily used in research and development settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-Di-Boc-thiophene-2,3-diamine typically involves the protection of thiophene-2,3-diamine with Boc anhydride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N2,N3-Di-Boc-thiophene-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting groups, yielding thiophene-2,3-diamine.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol are commonly employed.
Substitution: Various nucleophiles can be used to substitute the Boc groups, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene-2,3-diamine.
Substitution: Thiophene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N2,N3-Di-Boc-thiophene-2,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of N2,N3-Di-Boc-thiophene-2,3-diamine is primarily related to its ability to interact with various molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active thiophene-2,3-diamine moiety. This moiety can then participate in various biochemical pathways, potentially interacting with enzymes, receptors, or other proteins to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2,3-diamine: The parent compound without Boc protection.
N2-Boc-thiophene-2,3-diamine: A mono-protected derivative.
N3-Boc-thiophene-2,3-diamine: Another mono-protected derivative.
Uniqueness
N2,N3-Di-Boc-thiophene-2,3-diamine is unique due to the presence of two Boc protecting groups, which provide enhanced stability and solubility compared to its mono-protected or unprotected counterparts. This makes it particularly useful in synthetic chemistry, where protecting groups are often employed to control reactivity and selectivity in multi-step synthesis.
Eigenschaften
Molekularformel |
C14H22N2O4S |
|---|---|
Molekulargewicht |
314.40 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]carbamate |
InChI |
InChI=1S/C14H22N2O4S/c1-13(2,3)19-11(17)15-9-7-8-21-10(9)16-12(18)20-14(4,5)6/h7-8H,1-6H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
DHIUHHQCRHSQSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


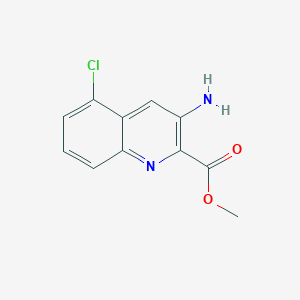
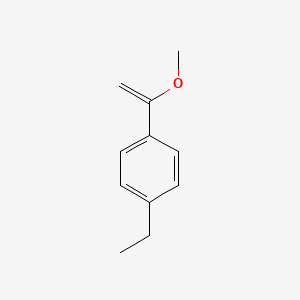
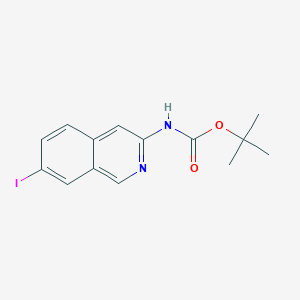
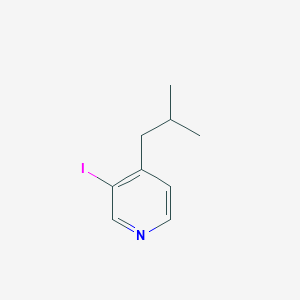
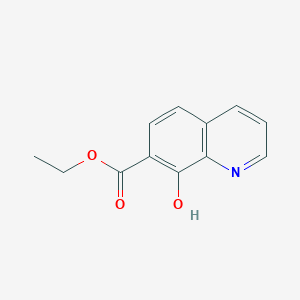
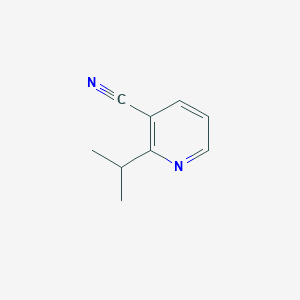
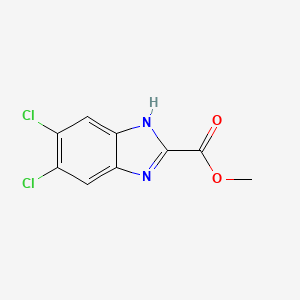
![6,8-Dibromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663592.png)
